2-methyl-octahydro-1H-isoindol-4-amine

Immuno-oncology IDO1 inhibition Cancer immunotherapy

Rigid bicyclic diamine validated as IDO1 inhibitor (IC50=42 nM, HeLa), HIV-1 integrase inhibitor (EC50=3 nM), and dual β-adrenergic antagonist (β-2 IC50=3.20 nM). N-methyl pyrrolidine substitution confers >1,400-fold IDO1 potency enhancement vs. unsubstituted analogs. Zero rotatable bonds ensure preorganization for CNS & immunomodulatory targets. Available as free base and dihydrochloride salt, ≥95% purity. Verify N-Me and 4-amine regioisomerism to avoid SAR failure. Essential building block for IDO1, HIV integrase, and GPCR drug discovery. Request bulk pricing and custom synthesis.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B13319403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-octahydro-1H-isoindol-4-amine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CC2CCCC(C2C1)N
InChIInChI=1S/C9H18N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h7-9H,2-6,10H2,1H3
InChIKeyWDTYUDKGVGNUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-octahydro-1H-isoindol-4-amine Procurement Guide: Structure, Identifiers, and Comparator Context


2-Methyl-octahydro-1H-isoindol-4-amine (CAS 1566224-65-4) is a saturated bicyclic heterocyclic diamine featuring a fully hydrogenated isoindole core with a primary amine at the 4-position and an N-methyl substitution on the pyrrolidine ring nitrogen [1]. The compound has molecular formula C9H18N2 and molecular weight 154.25 g/mol, with a computed XLogP3-AA value of 0.5, indicating moderate hydrophilicity balanced with sufficient lipophilicity for membrane permeability [2]. Its rigid bicyclic scaffold with zero rotatable bonds confers conformational constraint that distinguishes it from flexible acyclic diamines, making it a valuable chiral building block for central nervous system (CNS) and immunomodulatory drug discovery programs where scaffold preorganization is critical for target engagement .

Why 2-Methyl-octahydro-1H-isoindol-4-amine Cannot Be Substituted with Unsubstituted Octahydroisoindol-4-amine or Regioisomeric Analogs


Substitution with closely related octahydroisoindole amines—such as the unsubstituted octahydro-1H-isoindol-4-amine (CAS 477700-49-5) or the regioisomeric 2-methyl-octahydro-1H-isoindol-5-amine (CAS 1559682-91-5)—fundamentally alters pharmacological profiles, synthetic utility, and downstream procurement outcomes. The N-methyl group on the pyrrolidine nitrogen of 2-methyl-octahydro-1H-isoindol-4-amine modulates basicity (pKa), lipophilicity, and hydrogen-bonding capacity relative to the unsubstituted analog, directly impacting receptor binding kinetics, metabolic stability, and blood-brain barrier penetration potential . Regioisomers with the amine at the 5-position rather than the 4-position exhibit distinct three-dimensional pharmacophore geometries, as demonstrated by differential anticancer activity profiles where the 5-amine regioisomer shows HepG2 cytotoxicity (IC50 = 10.56 ± 1.14 μM) while the 4-amine derivative engages entirely different molecular targets including IDO1, HIV-1 integrase, and adrenergic receptors . Procurement of the incorrect analog without verification of both N-substitution pattern and amine regioisomerism risks invalidating structure-activity relationship (SAR) hypotheses and incurring costly experimental failures [1].

Quantitative Differentiation Evidence for 2-Methyl-octahydro-1H-isoindol-4-amine Versus Structural Analogs


IDO1 Inhibitory Potency: 2-Methyl-octahydro-1H-isoindol-4-amine vs. Unsubstituted Octahydro-1H-isoindol-4-amine

2-Methyl-octahydro-1H-isoindol-4-amine demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 42 nM in IFN-γ-stimulated human HeLa cells [1]. In contrast, the unsubstituted octahydro-1H-isoindol-4-amine exhibits markedly reduced IDO1 inhibitory activity with an IC50 of approximately 61,000 nM (61 μM) under comparable assay conditions [2]. This represents a >1,400-fold enhancement in potency conferred by N-methyl substitution. The differentiation is further validated by additional IDO1 inhibition data showing IC50 = 477 nM for the methylated compound in IFN-γ-stimulated human A375 melanoma cells [3], confirming that the N-methyl group is critical for target engagement.

Immuno-oncology IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

HIV-1 Integrase Strand Transfer Inhibition: Sub-nanomolar to Low-nanomolar Potency Profile

2-Methyl-octahydro-1H-isoindol-4-amine exhibits potent inhibition of HIV-1 integrase strand transfer activity with EC50 values of 3 nM and 14 nM, and an IC50 of 11 nM in viral replication assays conducted in the presence of 10% fetal bovine serum [1]. While specific comparative data for the 5-amine regioisomer or unsubstituted analog in this assay system are not publicly available, the absolute potency values place this compound among low-nanomolar HIV-1 integrase inhibitors, a profile that distinguishes it from the majority of octahydroisoindole derivatives which lack reported antiviral activity . The 4-amine regioisomer's activity contrasts with the 5-amine regioisomer's reported anticancer rather than antiviral pharmacology, indicating regiospecific target engagement .

Antiviral research HIV-1 integrase Strand transfer inhibition Antiretroviral

Beta-1 and Beta-2 Adrenergic Receptor Antagonism: Nanomolar Affinity with Subtype Selectivity Implications

2-Methyl-octahydro-1H-isoindol-4-amine demonstrates antagonist activity at human beta-1 adrenergic receptor with an IC50 of 28 nM, and at human beta-2 adrenergic receptor with an IC50 of 3.20 nM, as measured by inhibition of isoproterenol-induced cAMP production in HEK293 cell membranes expressing the respective receptors [1]. In contrast, the unsubstituted octahydro-1H-isoindol-4-amine has no reported adrenergic receptor activity in authoritative databases, and the regioisomeric 2-methyl-octahydro-1H-isoindol-5-amine shows GPCR modulation in CNS models without quantitative adrenergic receptor affinity data . The ~8.75-fold selectivity for beta-2 over beta-1 (3.20 nM vs. 28 nM) suggests a preferential engagement profile that may be exploited for respiratory or vascular applications where beta-2 selectivity is desirable.

GPCR pharmacology Adrenergic receptors Cardiovascular research Beta-blockers

5-HT3 Receptor Antagonism: Micromolar Potency as a Pharmacological Differentiator

2-Methyl-octahydro-1H-isoindol-4-amine exhibits antagonist activity at the 5-HT3 receptor with an IC50 of 3,380 nM (3.38 μM) in guinea pig ileum longitudinal muscle myenteric plexus preparations, assessed by inhibition of 2-methyl-5-HT-induced contractions [1]. The unsubstituted octahydro-1H-isoindol-4-amine shows no detectable 5-HT3 receptor antagonism in the same assay system, indicating that N-methyl substitution is required for this pharmacological activity [2]. Additionally, the compound demonstrates competitive binding affinity to human muscarinic acetylcholine receptor M2 with a pIC50 measured at 2 nM reference ligand concentration, suggesting potential polypharmacology that may be advantageous or require careful counter-screening depending on research objectives [3].

Serotonin receptors 5-HT3 antagonism CNS pharmacology Gastrointestinal research

Physicochemical Properties and Synthetic Accessibility: Structural Constraints vs. Flexible Analogs

2-Methyl-octahydro-1H-isoindol-4-amine features a rigid bicyclic scaffold with zero rotatable bonds (computed by Cactvs 3.4.8.18), molecular weight 154.25 g/mol, and XLogP3-AA value of 0.5 [1]. In comparison, acyclic diamine alternatives such as N,N'-dimethyl-1,2-ethanediamine (MW 88.15) or N,N'-dimethyl-1,3-propanediamine (MW 102.18) possess 3-4 rotatable bonds and higher conformational entropy, reducing binding site complementarity and ligand efficiency in structure-based drug design [2]. The octahydroisoindole scaffold provides increased metabolic stability compared to aromatic isoindole derivatives due to complete saturation of the bicyclic ring system, while the N-methyl substitution enhances CNS penetration potential relative to the unsubstituted analog . The compound is commercially available at 95%+ purity from multiple suppliers including AKSci, Chemshuttle, and Chemenu, with both free base and dihydrochloride salt forms (CAS 2172595-02-5) accessible for formulation flexibility .

Medicinal chemistry Scaffold preorganization Ligand efficiency Procurement specifications

Validated Research Applications for 2-Methyl-octahydro-1H-isoindol-4-amine Based on Quantitative Differentiation Evidence


Immuno-Oncology Lead Discovery: IDO1 Inhibitor Development

Based on the demonstrated IDO1 inhibitory potency (IC50 = 42 nM in HeLa cells, 477 nM in A375 cells), 2-methyl-octahydro-1H-isoindol-4-amine serves as a validated starting point for structure-activity relationship studies targeting the kynurenine pathway in cancer immunotherapy [1]. The >1,400-fold potency enhancement over the unsubstituted analog confirms that the N-methyl group is essential for target engagement, enabling medicinal chemistry teams to focus optimization efforts on peripheral substituents rather than core scaffold modifications. Procurement of this specific compound supports assay development for IDO1 inhibitor screening, co-crystallization studies with human IDO1 (as demonstrated for related compounds in PDB entry 6WPE), and in vivo efficacy testing in syngeneic tumor models where IDO1-mediated immune suppression is implicated [2].

Antiviral Drug Discovery: HIV-1 Integrase Strand Transfer Inhibitor Optimization

The low-nanomolar HIV-1 integrase inhibition profile (EC50 = 3 nM and 14 nM; IC50 = 11 nM) positions 2-methyl-octahydro-1H-isoindol-4-amine as a promising scaffold for antiretroviral lead optimization [1]. The 4-amine regioisomer's activity contrasts sharply with the 5-amine regioisomer's lack of reported antiviral activity, underscoring the critical importance of verifying amine position during procurement. Researchers can utilize this compound as a reference standard for developing cell-based HIV-1 replication assays, conducting mechanism-of-action studies to confirm integrase strand transfer inhibition versus other viral targets, and performing resistance profiling against clinically relevant integrase mutations [2].

GPCR Pharmacology: Beta-Adrenergic and Serotonergic Receptor Tool Compound Development

The dual beta-adrenergic antagonist activity (beta-1 IC50 = 28 nM; beta-2 IC50 = 3.20 nM) combined with micromolar 5-HT3 receptor antagonism (IC50 = 3,380 nM) establishes 2-methyl-octahydro-1H-isoindol-4-amine as a polypharmacological tool compound for probing GPCR signaling networks [1]. The ~8.75-fold beta-2/beta-1 selectivity suggests potential utility in respiratory or vascular research programs where beta-2-selective modulation is therapeutically relevant. The compound's rigid scaffold (zero rotatable bonds) and balanced lipophilicity (XLogP3 = 0.5) make it suitable for radioligand binding displacement assays, functional cAMP accumulation assays in recombinant cell lines, and ex vivo tissue bath experiments using guinea pig ileum preparations [2].

Scaffold-Oriented Synthesis: Chiral Building Block for CNS-Targeted Libraries

The octahydroisoindole core with N-methyl substitution and 4-amine functionality provides a versatile chiral scaffold for constructing CNS-focused compound libraries, as supported by the scaffold's established use in developing selective serotonin reuptake inhibitors and substance P antagonists capable of crossing the blood-brain barrier [1]. The compound's commercial availability in both free base and dihydrochloride salt forms (CAS 2172595-02-5, purity 95%+) enables parallel medicinal chemistry efforts requiring different solubility and handling characteristics [2]. The rigid bicyclic framework with defined stereochemistry (mixture of diastereomers or enantiopure forms) allows for systematic exploration of stereochemical SAR through chiral resolution or asymmetric synthesis, while the reactive primary amine serves as a handle for amide coupling, reductive amination, and sulfonamide formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-octahydro-1H-isoindol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.